

Quantifying Mitochondrial Membrane Potential with JC-1 Dye: Application Notes and Protocols

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Compound of Interest

Compound Name: 2-(3-(1-carboxypentyl-1,3-dihydro-3,3-dimethyl-2h-indol-2-ylidene)-propenyl)-3,3-dimethyl-1-(4-sulfobutyl)-3h-indolium hydroxide, inner salt

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Introduction

The mitochondrial membrane potential ($\Delta\Psi_m$) is a critical indicator of mitochondrial health and overall cellular viability. A decrease in $\Delta\Psi_m$ is an early hallmark of apoptosis and a key parameter in toxicology screening and drug efficacy studies. The lipophilic cationic dye, JC-1 (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide), is a widely used fluorescent probe for monitoring $\Delta\Psi_m$.^{[1][2]} In healthy, non-apoptotic cells with a high mitochondrial membrane potential, JC-1 accumulates in the mitochondria and forms "J-aggregates," which emit a red-orange fluorescence.^{[3][4]} Conversely, in apoptotic or unhealthy cells with a low $\Delta\Psi_m$, JC-1 remains in its monomeric form in the cytoplasm, exhibiting green fluorescence.^{[3][4]} The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential.^{[2][5]}

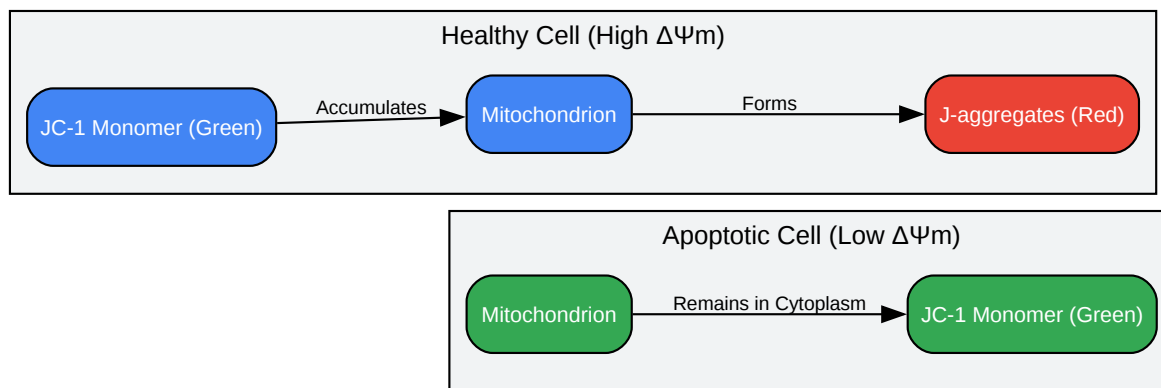
This document provides detailed protocols for using JC-1 to quantify mitochondrial membrane potential using flow cytometry, fluorescence microscopy, and microplate readers.

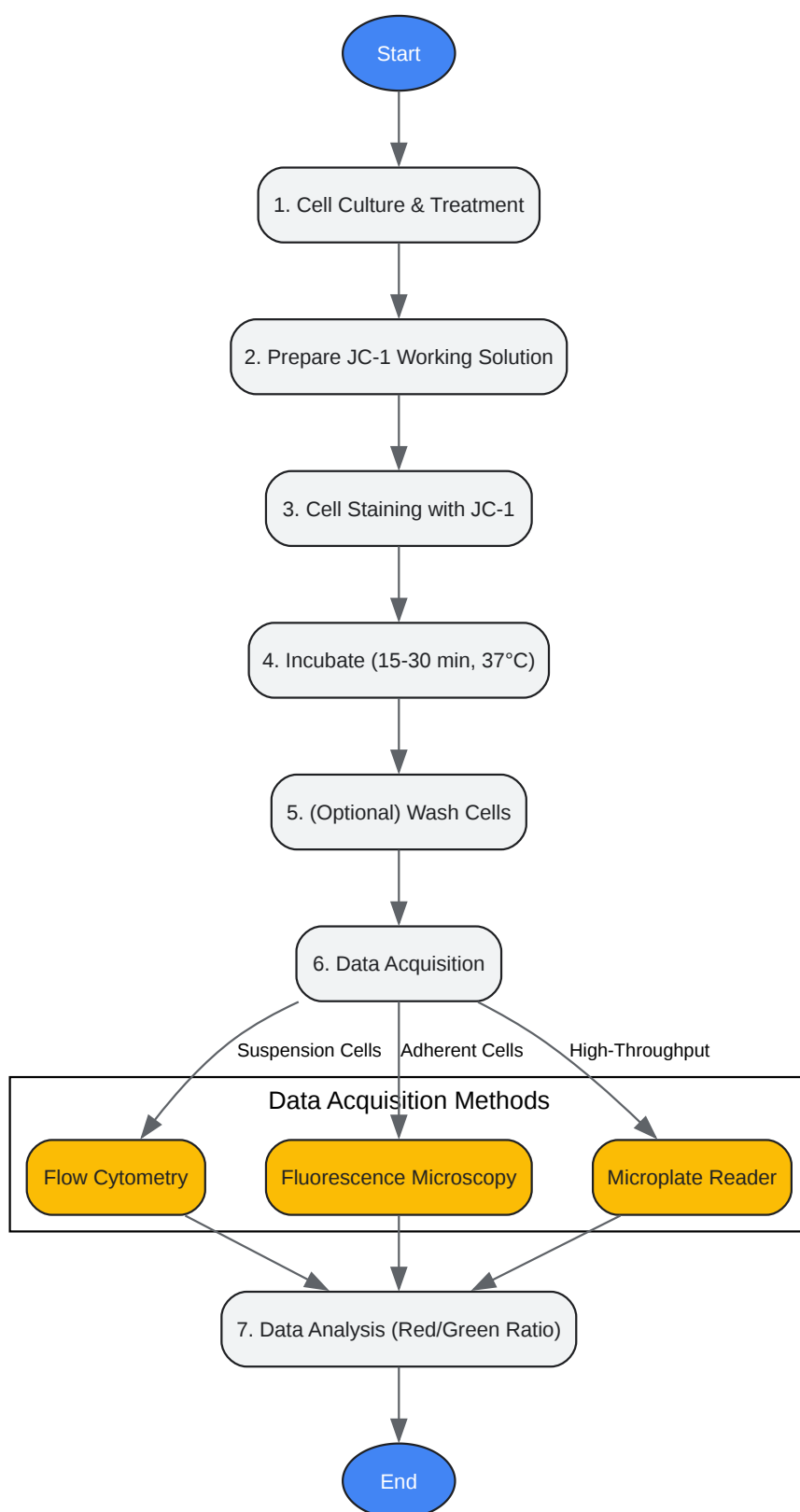
Principle of JC-1 Staining

The JC-1 dye is a ratiometric probe that exhibits a fluorescence emission shift upon aggregation. This property allows for a qualitative and quantitative assessment of mitochondrial polarization.

- High $\Delta\Psi_m$ (Healthy Cells): In energized mitochondria with a high negative charge, the cationic JC-1 dye accumulates and forms J-aggregates, which fluoresce red-orange.[6]
- Low $\Delta\Psi_m$ (Apoptotic Cells): In mitochondria with a depolarized membrane, JC-1 fails to accumulate and remains as monomers in the cytoplasm, which fluoresce green.[6]

The ratio of red to green fluorescence is therefore directly proportional to the mitochondrial membrane potential.[7] A decrease in this ratio is indicative of mitochondrial depolarization.





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